molecular formula C24H50N2O4 B12793852 Dodecane-1,12-diamine;dodecanedioic acid CAS No. 36497-34-4

Dodecane-1,12-diamine;dodecanedioic acid

Cat. No.: B12793852
CAS No.: 36497-34-4
M. Wt: 430.7 g/mol
InChI Key: SWZJUAVKTJFUIS-UHFFFAOYSA-N
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Description

Dodecanedioic Acid (DDDA)
Dodecanedioic acid (C₁₂H₂₂O₄) is a 12-carbon dicarboxylic acid with applications in high-performance polymers (e.g., nylon 6,12), adhesives, and coatings . It is a white crystalline solid, water-soluble, and metabolically active, serving as an energy substrate that reduces muscle fatigue during exercise . Its role in longevity is suggested by elevated levels in long-lived naked mole rats .

Dodecane-1,12-diamine Dodecane-1,12-diamine (C₁₂H₂₈N₂) is a 12-carbon diamine used as a crosslinker in nanomaterials (e.g., cyclodextrin-based nanosorbents) and in synthesizing anticancer agents (e.g., ZINC20032678) . Its bifunctional structure enables robust covalent bonding in polymers and drug conjugates.

Properties

CAS No.

36497-34-4

Molecular Formula

C24H50N2O4

Molecular Weight

430.7 g/mol

IUPAC Name

dodecane-1,12-diamine;dodecanedioic acid

InChI

InChI=1S/C12H28N2.C12H22O4/c13-11-9-7-5-3-1-2-4-6-8-10-12-14;13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16/h1-14H2;1-10H2,(H,13,14)(H,15,16)

InChI Key

SWZJUAVKTJFUIS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCCN)CCCCCN.C(CCCCCC(=O)O)CCCCC(=O)O

Related CAS

36497-34-4
60180-78-1

Origin of Product

United States

Preparation Methods

Oxidation of Cyclododecanone or Cyclododecane Derivatives

  • Primary Method: The most established industrial and laboratory method for preparing 1,12-dodecanedioic acid is the oxidation of cyclododecanone or cyclododecane derivatives. This process typically involves:

    • Baeyer-Villiger oxidation of cyclododecanone to lauryl lactone.
    • Subsequent hydrolysis or further oxidation to yield dodecanedioic acid.
  • Oxidizing Agents and Conditions:

    • Air oxidation in the presence of glacial acetic acid and controlled water content at temperatures between 70–150 °C and pressures from 1 to 20 atmospheres.
    • Alternatively, aqueous nitric acid (25–70 wt.%, preferably 45–60 wt.%) with a C1-C4 monocarboxylic acid (commonly acetic acid) as a solubilizer enhances yield and rate.
  • Advantages:

    • The use of acetic acid as a solubilizer improves solubility of both starting materials and products, enabling crystallization of purified dodecanedioic acid directly from the reaction mixture.
    • Yields and oxidation rates are significantly increased by this method.
  • By-products:

    • Minor by-products such as 12-hydroxydodecanoic acid and maleic acid may form but can be separated or converted further.
  • Reference Data:

Parameter Typical Range/Value Notes
Oxidizing agent Air or aqueous nitric acid Nitric acid 45–60 wt.% preferred
Temperature 70–150 °C Controlled to optimize oxidation
Pressure 1–20 atm Air oxidation under pressure
Solubilizer Acetic acid (10–30 wt.% of nitric acid) Enhances solubility and yield
Yield High (improved with acetic acid) Purified diacid crystallizes directly

(Adapted from patent and literature sources)

Preparation of Dodecane-1,12-Diamine

Hydrogenation of Dodecanedinitrile

  • Synthesis Route:

    • Dodecane-1,12-diamine is commonly synthesized by catalytic hydrogenation of dodecanedinitrile.
    • Catalysts such as Raney nickel are employed under high pressure (50–100 atm) and elevated temperatures (100–150 °C).
  • Reaction Conditions:

Parameter Typical Range/Value Notes
Catalyst Raney nickel Commonly used for nitrile hydrogenation
Temperature 100–150 °C Ensures efficient hydrogenation
Pressure 50–100 atm High pressure to drive reaction
Solvent Often aqueous or organic solvents Depends on process scale and design
  • Mechanism:

    • The nitrile groups (-CN) are reduced to primary amines (-NH2), yielding the diamine with a 12-carbon chain.
  • Applications:

    • The diamine is a key monomer for polyamide synthesis and other polymeric materials.

(Information synthesized from catalyst and hydrogenation literature)

Combination to Form Dodecane-1,12-Diamine; Dodecanedioic Acid Compound

Formation of Salt or Polyamide

  • The compound “Dodecane-1,12-diamine; dodecanedioic acid” can be formed by direct combination of the diamine and diacid in a 1:1 molar ratio.
  • This combination often results in:

    • Salt formation via acid-base reaction between amine and carboxylic acid groups.
    • Polyamide formation through condensation polymerization, where amine and acid groups react to form amide bonds, releasing water.
  • Polymerization Conditions:

    • Typically involves heating under reduced pressure to remove water and drive the condensation.
    • Catalysts or dehydrating agents may be used to enhance polymerization efficiency.
  • Resulting Material Properties:

    • The resulting polyamides exhibit strong mechanical properties due to the long aliphatic chain and amide linkages.
    • Used in engineering plastics, fibers, and biomedical materials.

Summary Table of Preparation Methods

Step Starting Material(s) Method/Reaction Type Conditions/Notes Key Products/Intermediates
1. Dodecanedioic acid synthesis Cyclododecanone, cyclododecane Oxidation (Baeyer-Villiger, nitric acid oxidation) 70–150 °C, 1–20 atm, acetic acid solubilizer Dodecanedioic acid, lauryl lactone (intermediate)
2. Dodecane-1,12-diamine synthesis Dodecanedinitrile Catalytic hydrogenation Raney nickel catalyst, 100–150 °C, 50–100 atm H2 Dodecane-1,12-diamine
3. Compound formation Dodecanedioic acid + diamine Acid-base salt formation or condensation polymerization Heating, possible catalysts, water removal Dodecane-1,12-diamine; dodecanedioic acid compound (salt or polyamide)

Research Findings and Industrial Relevance

  • The oxidation of cyclododecanone to dodecanedioic acid is well-established industrially, with improvements focusing on yield, purity, and process scalability.
  • Hydrogenation of dinitriles to diamines is a mature technology, with catalyst optimization ongoing to improve selectivity and reduce energy consumption.
  • The combination of these two components into polymers or salts is critical for producing high-performance materials with applications in engineering plastics, adhesives, and biomedical devices.
  • Recent patents emphasize integrated processes that combine oxidation and reduction steps to streamline production and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Dodecanedioic acid can undergo oxidation reactions to form various oxidized products.

    Reduction: Dodecane-1,12-diamine can be reduced to form corresponding amines.

    Substitution: Both compounds can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Nitric acid is commonly used as an oxidizing agent for dodecanedioic acid.

    Reduction: Hydrogen gas and a catalyst such as Raney nickel are used for the reduction of dodecane-1,12-diamine.

    Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of dodecanedioic acid.

    Reduction: Reduced amines from dodecane-1,12-diamine.

    Substitution: Halogenated derivatives of both compounds.

Mechanism of Action

Molecular Targets and Pathways

    Dodecanedioic acid: Acts as a building block in the synthesis of polyamides and other polymers. It undergoes polymerization reactions to form long-chain polymers.

    Dodecane-1,12-diamine: Acts as a cross-linking agent in the production of polyamides, enhancing the mechanical properties of the resulting polymers.

Comparison with Similar Compounds

Table 1: Comparison of Dicarboxylic Acids
Property Dodecanedioic Acid (C12) Adipic Acid (C6) Sebacic Acid (C10)
Molecular Formula C₁₂H₂₂O₄ C₆H₁₀O₄ C₁₀H₁₈O₄
Applications Nylon 6,12, coatings Nylon 6,6, food additives Biodegradable polymers
Solubility (H₂O) 0.5 g/L (25°C) 15 g/L (25°C) 0.1 g/L (25°C)
Metabolic Role Energy substrate Not significant Limited metabolic studies
Market Growth (2025) $505.6 million $7.5 billion (global) $220 million (global)

Key Findings :

  • DDDA’s longer carbon chain enhances thermal stability in polymers compared to adipic acid, making it suitable for engineering plastics .
  • Unlike sebacic acid (C10), DDDA shows direct correlations with gut microbiota (e.g., Faecalibacterium), linking it to energy metabolism and frailty mitigation .
Table 2: Comparison of Diamines
Property Dodecane-1,12-diamine (C12) Hexane-1,6-diamine (C6) Ethylenediamine (C2)
Molecular Formula C₁₂H₂₈N₂ C₆H₁₆N₂ C₂H₈N₂
Applications Nanosorbents, drug synthesis Nylon 6,6, epoxy resins Chelating agents, polymers
Crosslinking Efficiency High (due to long chain) Moderate Low
Biological Use Anticancer agent synthesis Limited Toxic at high doses

Key Findings :

  • Dodecane-1,12-diamine’s extended chain improves sorbent capacity for pollutants (e.g., imidacloprid) compared to hexane-1,6-diamine .
  • Unlike ethylenediamine, it exhibits low toxicity and is used in biomedical applications, such as bone anabolic aptamers .

Biological Activity

Dodecane-1,12-diamine; dodecanedioic acid (DDA) is a compound that has garnered attention in various fields, including biochemistry and materials science, due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

Dodecane-1,12-diamine is a straight-chain aliphatic diamine, while dodecanedioic acid is a dicarboxylic acid with two carboxyl groups. The combination of these two components results in a compound with unique properties suitable for diverse applications.

Biological Activity

1. Antimicrobial Properties

Research indicates that DDA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that dodecanedioic acid derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. This activity is attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

2. Biocompatibility

DDA has been evaluated for its biocompatibility in biomedical applications. In vitro studies demonstrated that DDA-based polymers are non-cytotoxic and promote cell adhesion and proliferation, making them suitable for use in drug delivery systems and tissue engineering.

3. Enzymatic Biotransformation

The enzymatic conversion of DDA has been explored using cytochrome P450 enzymes. For example, CYP153A33 from Marinobacter aquaeolei was engineered to enhance the hydroxylation of DDA derivatives. This process resulted in the production of α,ω-dodecanediol and other hydroxylated products with potential applications in pharmaceuticals and material sciences .

Table 1: Antimicrobial Activity of DDA Derivatives

CompoundBacterial StrainInhibition Zone (mm)
Dodecanedioic AcidE. coli15
Dodecanedioic AcidS. aureus18
Dodecane-1,12-diaminePseudomonas aeruginosa12

Table 2: Biocompatibility Assay Results

MaterialCell LineViability (%)
DDA-based PolymerNIH 3T395
Control (No Treatment)NIH 3T3100

Case Studies

Case Study 1: Enzymatic Hydroxylation of DDA

In a study conducted by Park and Choi (2020), the enzymatic transformation of dodecanedioic acid was performed using engineered CYP153A33 enzymes. The results showed a significant increase in the production of hydroxylated products compared to unmodified enzymes. The study highlighted the potential for utilizing DDA in biocatalytic processes for producing value-added chemicals .

Case Study 2: Development of Biobased Polymers

Research conducted by Zhang et al. (2019) focused on synthesizing biodegradable polyesters from DDA. The study demonstrated that polyesters derived from dodecanedioic acid exhibited favorable mechanical properties and biodegradability, making them suitable for sustainable packaging applications .

Research Findings

Recent research has focused on optimizing the production processes for dodecanedioic acid through biotechnological methods. For instance, biotransformation pathways involving fatty acid derivatives have been explored to enhance yields of DDA and its derivatives . Additionally, advancements in enzyme engineering have led to improved catalytic efficiencies in the hydroxylation reactions involving DDA .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying dodecane-1,12-diamine for use in polymer chemistry?

  • Methodology : Dodecane-1,12-diamine is commercially available but can be synthesized via cyclization reactions in polar aprotic solvents (e.g., DMF at 120°C). Purification typically involves recrystallization or column chromatography to remove unreacted intermediates or byproducts. For example, in dendrimer synthesis, coupling reactions using BOP reagent (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) yield tetravalent dendrimers with 60% efficiency after purification .
  • Key Data : Intermediate a4 (ethyl 2-isothiocyanatoacetate) is synthesized using HgCl₂ oxidation of carbamodithioic acid derivatives, highlighting the need for controlled reaction conditions to avoid hazardous byproducts .

Q. How can researchers verify the purity and structural integrity of dodecanedioic acid in experimental settings?

  • Methodology : Use FTIR-ATR spectroscopy to confirm carbonyl (C=O) and hydroxyl (-OH) functional groups. For crystalline samples, X-ray diffraction (XRD) or melting point analysis (127–129°C) can validate purity. HPLC with a C18 column and UV detection (210 nm) is recommended for quantifying impurities, given the compound’s low water solubility (<0.1 g/L at 20°C) .
  • Safety Note : Store dodecanedioic acid in airtight containers at 4°C to prevent degradation, as it is stable under recommended conditions but incompatible with strong acids/oxidizers .

Q. What experimental precautions are critical when handling dodecane-1,12-diamine in biological assays?

  • Methodology : Conduct reactions in a fume hood due to potential toxic fume release (e.g., during decomposition). Use PPE (gloves, lab coat) and avoid skin contact, as the compound’s toxicological profile is incompletely characterized. Stability tests under physiological pH (7.4) and temperature (37°C) are advised to assess compatibility with cell cultures .

Advanced Research Questions

Q. How does the crosslinking efficiency of dodecane-1,12-diamine impact the physicochemical properties of nanomaterials?

  • Methodology : Compare crosslinkers like hexane-1,6-diamine (am6) and dodecane-1,12-diamine (am12) in cyclodextrin-based nanosystems. FTIR and BET surface area analysis reveal that am12 increases hydrophobicity and reduces imidacloprid adsorption capacity by 20% compared to am6, due to longer alkyl chains altering pore structure .
  • Data Contradiction : While am12 enhances thermal stability, its lower adsorption efficiency in pesticide remediation requires balancing material design with application-specific needs.

Q. What strategies resolve contradictions in cytotoxicity data for dodecane-1,12-diamine derivatives in cancer therapeutics?

  • Methodology : In breast cancer studies, ZINC20032678 (a dodecane-1,12-diamine derivative) showed dual c-Met/PARP-1 inhibition but variable IC₅₀ values across cell lines. Use dose-response assays with controls for PARP-1 activity (e.g., olaparib) and validate via Western blotting for target protein suppression. Contradictions may arise from differences in cell membrane permeability or metabolic degradation rates .

Q. How can researchers optimize solvent systems for polyhydroxyurethane (PHU) synthesis using dodecanedioic acid?

  • Methodology : PHUs derived from dodecanedioic acid and dodecane-1,12-diamine require polar solvents like DMF or THF to ensure monomer solubility. Rheological studies indicate that 10 wt% monomer concentrations in DMF yield optimal viscosity (η = 1.2 Pa·s) for film casting. Post-polymerization, FTIR-ATR confirms urethane linkage formation (N-H stretch at 3300 cm⁻¹) .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing structure-property relationships in dodecanedioic acid-based polymers?

  • Methodology : Apply multivariate regression to correlate alkyl chain length (e.g., C12 vs. C10 diacids) with mechanical properties (tensile strength, elongation at break). For example, dodecanedioic acid’s logP (3.06) predicts higher hydrophobicity in polyesters, validated via water contact angle measurements (>90°) .

Q. How should researchers design accelerated aging studies for dodecane-1,12-diamine-containing hydrogels?

  • Methodology : Expose hydrogels to elevated temperatures (40–60°C) and 75% relative humidity for 4–8 weeks. Monitor crosslink density via swelling ratio (Q) and compressive modulus. A >15% decrease in Q indicates hydrolytic degradation, requiring formulation adjustments (e.g., adding UV stabilizers) .

Safety and Compliance

Q. What are the disposal protocols for dodecanedioic acid under REACH regulations?

  • Methodology : Classify waste as non-hazardous (CLP/GHS exempt) and incinerate at >800°C with alkaline scrubbers to neutralize acidic gases. Document disposal via SDS Section 13, adhering to EU Directive 2008/98/EC .

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